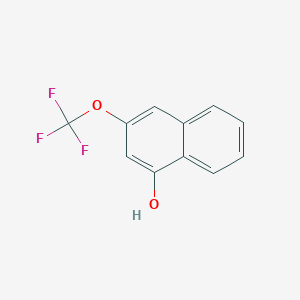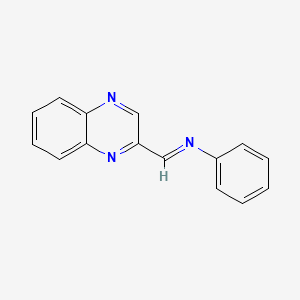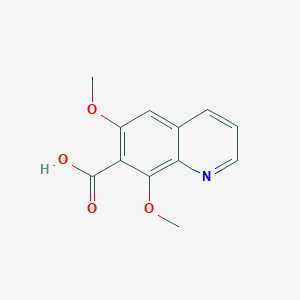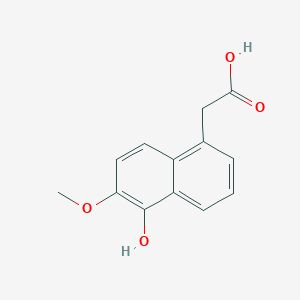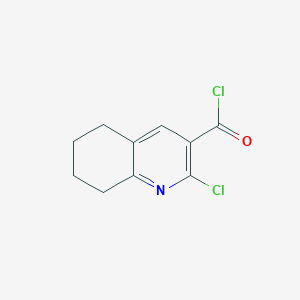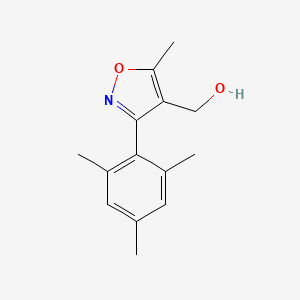![molecular formula C11H18O5 B11875551 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)
2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C11H18O5 and a molar mass of 230.26 g/mol . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system with a hydroxyethyl group and a carboxylate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable diol with a cyclic ketone under acidic conditions to form the spirocyclic ring system. The hydroxyethyl group is then introduced through a subsequent esterification reaction. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can further enhance the production yield and reduce the overall cost of manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the spirocyclic ring can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the spirocyclic ring system can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with an ethyl ester group instead of a hydroxyethyl group.
Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with a methyl ester group.
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure with an additional hydroxy group.
Uniqueness
2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is unique due to its hydroxyethyl group, which provides additional sites for hydrogen bonding and chemical modification. This makes it a versatile compound for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C11H18O5 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C11H18O5/c12-5-6-14-10(13)9-1-3-11(4-2-9)15-7-8-16-11/h9,12H,1-8H2 |
Clave InChI |
VRNXQLJCSQQIPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C(=O)OCCO)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


